11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione, commonly referred to in the scientific community as Clobetasol, is a synthetic corticosteroid that exhibits anti-inflammatory and immunosuppressive properties. It is primarily used in dermatology for the treatment of various skin conditions, including eczema and psoriasis. This compound is classified under glucocorticoids, which are steroid hormones that play a role in the regulation of inflammation and immune responses.
Clobetasol is derived from natural corticosteroids but is synthesized to enhance its efficacy and reduce side effects. Its chemical structure allows for potent anti-inflammatory activity, making it a valuable therapeutic agent in clinical settings.
The synthesis of 11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione typically involves several key steps:
These steps require careful control of reaction conditions to optimize yields and minimize by-products.
The molecular structure of 11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione can be represented by its chemical formula:
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]2(C)[C@@]1(O)C(=O)CCl
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione participates in various chemical reactions typical of steroid compounds:
These reactions are crucial for modifying Clobetasol for different pharmaceutical formulations or enhancing its therapeutic properties.
The mechanism of action of Clobetasol involves several key processes:
The potency of Clobetasol makes it effective even at low doses.
These properties are critical for formulation development and ensuring the efficacy of Clobetasol in therapeutic applications.
11beta-Chloro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is widely used in medical applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1